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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclohexanol

Cat. No.: B150853

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a
versatile building block in modern organic synthesis. Its rigid cyclohexane backbone and vicinal
amino and hydroxyl functional groups, with a defined trans-stereochemistry, make it a valuable
asset in the construction of complex chiral molecules. This document provides detailed
application notes and experimental protocols for the preparation and utilization of (1R,2R)-2-
aminocyclohexanol hydrochloride, particularly in the realms of asymmetric synthesis and as a
key intermediate in the development of pharmaceuticals.

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating
its handling and use in various reaction conditions.[1] It is primarily utilized as a precursor for
chiral ligands and auxiliaries that induce stereoselectivity in chemical reactions, leading to the
desired enantiomer of a target molecule.

Physicochemical Data

A summary of the key physicochemical properties of (1R,2R)-2-Aminocyclohexanol
hydrochloride is provided in the table below.
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Property Value

CAS Number 13374-31-7

Molecular Formula CeH14CINO

Molecular Weight 151.63 g/mol

Appearance White to off-white crystalline solid
Melting Point 134-138 °CJ[1]

Optical Purity Enantiomeric excess: 298.0%
Storage Temperature 2-8°C

Preparation of (1R,2R)-2-Aminocyclohexanol
Hydrochloride

A practical and scalable enantioselective synthesis of (1R,2R)-2-aminocyclohexanol
hydrochloride can be achieved through the asymmetric ring-opening of cyclohexene oxide. The
following protocol is adapted from a literature procedure describing a highly efficient method.

Experimental Protocol: Enantioselective Synthesis

This protocol involves a two-step process: the catalytic asymmetric ring-opening of
cyclohexene oxide with a carbamate nucleophile, followed by hydrolysis to yield the free amino
alcohol, which is then converted to its hydrochloride salt.

Step 1: Catalytic Asymmetric Ring-Opening

o Materials:

o

Cyclohexene oxide

[¢]

Phenyl carbamate

[¢]

Oligomeric (salen)Co-OTf catalyst

o

Acetonitrile (anhydrous)
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o Standard glassware for inert atmosphere reactions

e Procedure:

o To a flame-dried reaction vessel under an inert atmosphere, add the oligomeric (salen)Co-
OTf catalyst (0.5 mol%).

o Add anhydrous acetonitrile, followed by phenyl carbamate (1.0 equivalent).

o Add cyclohexene oxide (1.2 equivalents) to the stirred solution.

o Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring the reaction progress
by TLC or GC.

o Upon completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Salt Formation

o Materials:

o Reaction mixture from Step 1

o Potassium hydroxide (KOH)

o Ethanol

o Water

o Hydrochloric acid (HCI) in a suitable solvent (e.g., diethyl ether)

o Diethyl ether

o Brine

e Procedure:

o To the crude reaction mixture, add a solution of potassium hydroxide in ethanol/water.

o Heat the mixture to reflux and stir for 4-6 hours to effect hydrolysis of the carbamate.
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o Cool the mixture and extract with diethyl ether.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure to obtain the crude (1R,2R)-2-
aminocyclohexanol.

o Dissolve the crude amino alcohol in a minimal amount of a suitable solvent (e.g., diethyl
ether or isopropanol).

o Slowly add a solution of HCI in the same solvent with stirring to precipitate the
hydrochloride salt.

o Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to
yield (1R,2R)-2-aminocyclohexanol hydrochloride.

Quantitative Data for Preparation

Parameter Value
Catalyst Loading 0.5 mol%
Reaction Temperature 50 °C
Reaction Time 24 h

) High (specific yield depends on scale and
Isolated Yield o
purification)

Enantiomeric Excess (ee€) >99%

Synthesis Workflow Diagram
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Caption: Workflow for the enantioselective synthesis of (1R,2R)-2-Aminocyclohexanol
Hydrochloride.

Uses of (1R,2R)-2-Aminocyclohexanol

Hydrochloride
As a Chiral Auxiliary in Asymmetric Synthesis

(1R,2R)-2-Aminocyclohexanol is a precursor to valuable chiral auxiliaries, most notably
oxazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to
direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved
and recovered. A common application is in the diastereoselective alkylation of enolates.

4.1.1. Representative Protocol: Asymmetric Alkylation of an Oxazolidinone Auxiliary

This protocol is based on the well-established Evans' asymmetric alkylation methodology and
is representative of how a chiral auxiliary derived from (1R,2R)-2-aminocyclohexanol would
be used.

o Step 1: Formation of the N-Acyl Oxazolidinone

o React (1R,2R)-2-aminocyclohexanol with a suitable reagent (e.g., phosgene or a
phosgene equivalent) to form the corresponding oxazolidinone.

o Acylate the oxazolidinone with an acyl chloride or anhydride (e.g., propionyl chloride) in
the presence of a base (e.g., n-butyllithium or triethylamine) to form the N-acyl
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oxazolidinone.

o Step 2: Diastereoselective Alkylation

o Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to
-78 °C under an inert atmosphere.

o Add a strong base, such as lithium diisopropylamide (LDA) or sodium
bis(trimethylsilyl)lamide (NaHMDS), to generate the corresponding (Z)-enolate.

o Add the alkylating agent (e.g., benzyl bromide or allyl iodide) and allow the reaction to
proceed at low temperature.

o Quench the reaction with a saturated aqueous solution of ammonium chloride and warm
to room temperature.

o Extract the product with an organic solvent, dry the organic layer, and purify by
chromatography.

o Step 3: Cleavage of the Chiral Auxiliary
o Dissolve the alkylated product in a mixture of THF and water.
o Add lithium hydroxide (LiOH) and hydrogen peroxide (H2032) at 0 °C to cleave the auxiliary.
o Work up the reaction to isolate the chiral carboxylic acid and recover the chiral auxiliary.
4.1.2. Quantitative Data for Asymmetric Alkylation

The following data is representative of the high stereoselectivity achieved using oxazolidinone
auxiliaries derived from chiral amino alcohols in asymmetric alkylation reactions.[2]
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Methyl lodide >99% 70%

Benzyl Bromide >99% 80%

Allyl lodide >99% 73%

4.1.3. Asymmetric Alkylation Workflow Diagram
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Caption: General workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Intermediate in Drug Development

Chiral 1,2-amino alcohols are crucial structural motifs in many pharmaceuticals. (1R,2R)-2-
Aminocyclohexanol and its derivatives can serve as key intermediates in the synthesis of
complex drug molecules. A prominent example is the synthesis of the antiviral drug Oseltamivir
(Tamiflu®), where a key step involves the creation of a vicinal amino alcohol functionality on a

cyclohexene ring.
4.2.1. Application in the Synthesis of an Oseltamivir Precursor

The core of Oseltamivir contains a trans-amino alcohol moiety on a functionalized cyclohexene
ring. Syntheses of Oseltamivir often involve the asymmetric opening of a meso-aziridine or
epoxide, a reaction where chiral ligands derived from amino alcohols can be employed to
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control the stereochemistry. The resulting amino alcohol is then further elaborated to the final
drug molecule.

4.2.2. Representative Protocol: Asymmetric Aziridine Ring-Opening

This protocol illustrates a key transformation in the synthesis of an Oseltamivir precursor,
highlighting the importance of the chiral amino alcohol structure.

o Materials:
o A suitable meso-aziridine on a cyclohexene scaffold
o Anucleophile (e.g., trimethylsilyl azide)

o A chiral catalyst system (e.g., a chiral Lewis acid or a transition metal complex with a chiral
ligand)

o Anhydrous solvent (e.qg., toluene or dichloromethane)

e Procedure:

[¢]

In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in
the anhydrous solvent.

o Add the meso-aziridine substrate to the catalyst solution.

o Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -20 °C).
o Slowly add the nucleophile to the reaction mixture.

o Stir the reaction until completion, monitoring by TLC or LC-MS.

o Quench the reaction and perform an agueous workup.

o Purify the resulting chiral amino azide or amino alcohol derivative by column
chromatography.

4.2.3. Signaling Pathway/Logical Relationship Diagram
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Role in Drug Development (Oseltamivir Synthesis)
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Caption: Logical relationship of (1R,2R)-2-Aminocyclohexanol in the synthesis of Oseltamivir.

Safety Information
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(1R,2R)-2-Aminocyclohexanol hydrochloride is irritating to the eyes, respiratory system, and
skin.[1] Standard laboratory safety precautions should be followed, including the use of
personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-
ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice.[1]

Conclusion

(1R,2R)-2-Aminocyclohexanol hydrochloride is a valuable and versatile chiral building block
for researchers in organic synthesis and drug development. Its straightforward preparation in
high enantiopurity and its utility as a precursor for effective chiral auxiliaries and ligands make it
an important tool for the stereocontrolled synthesis of complex molecules. The protocols and
data presented in these application notes provide a foundation for its successful application in
the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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